molecular formula C18H14N4O3S2 B3206837 N-methyl-N-phenyl-2-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)thiophene-3-sulfonamide CAS No. 1040674-75-6

N-methyl-N-phenyl-2-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)thiophene-3-sulfonamide

Cat. No. B3206837
CAS RN: 1040674-75-6
M. Wt: 398.5 g/mol
InChI Key: ODVXDSCOYJIQNO-UHFFFAOYSA-N
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Description

“N-methyl-N-phenyl-2-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)thiophene-3-sulfonamide” is a complex organic compound that contains several functional groups including a pyridine ring, an oxadiazole ring, and a thiophene ring . These functional groups are common in many biologically active compounds and materials with interesting properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The arrangement of these groups can significantly influence the properties of the compound . For example, the presence of the pyridine and oxadiazole rings could potentially allow for interesting electronic properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyridine and oxadiazole rings could potentially influence its solubility and reactivity .

Scientific Research Applications

Suzuki–Miyaura Coupling

This compound can be used in the Suzuki–Miyaura coupling . This is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic chemistry to form carbon-carbon bonds. The compound can act as a reagent in this process .

Synthesis of Amphoteric Alpha-Boryl Aldehydes

The compound can be used as a reactant for the synthesis of amphoteric alpha-boryl aldehydes . These aldehydes are important intermediates in organic synthesis and can be used to produce a wide range of chemical compounds .

Enantioselective Synthesis

It can be used in the enantioselective synthesis of the core ring skeleton of leucosceptroids A-D . Enantioselective synthesis, also known as asymmetric synthesis, is a method used to prepare chiral molecules with a preference for one enantiomer over the other .

Stereoselective Sulfoxidation

The compound can be used in stereoselective sulfoxidation . This is a type of oxidation reaction that selectively forms one stereoisomer of the product .

Mild Triflating Reagent

It can act as a mild triflating reagent . Triflating reagents are used in organic chemistry to convert alcohols into alkyl triflates, which are versatile intermediates in organic synthesis .

Nonlinear Optical Properties

Materials having nonlinear optical properties are of great interest for optical signal processing applications such as optical triggering, light frequency transducers, optical memories, modulators, and deflectors . This compound, containing donor and acceptor groups, can be used in the development of such materials .

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Platelet Derived Growth Factor-β (PDGF-β) Inhibitor

As shown in some studies, this compound can be used as a VEGFR-2 and PDGF-β inhibitor . These inhibitors can reduce collagen deposition in a liver fibrosis model .

Synthesis of Monoamine Reuptake Inhibitor NS9544 Acetate

The compound can be used in the stereoselective synthesis of monoamine reuptake inhibitor NS9544 acetate . Monoamine reuptake inhibitors are a type of drug used in the treatment of depression and anxiety disorders .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, if this compound were to be used as a drug, its mechanism of action would depend on how it interacts with biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

The future research directions for this compound could involve further exploration of its properties and potential applications. This could include studying its reactivity, investigating its potential uses in various fields, and optimizing its synthesis process .

properties

IUPAC Name

N-methyl-N-phenyl-2-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)thiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O3S2/c1-22(14-5-3-2-4-6-14)27(23,24)15-9-12-26-16(15)18-20-17(21-25-18)13-7-10-19-11-8-13/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODVXDSCOYJIQNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-phenyl-2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-methyl-N-phenyl-2-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)thiophene-3-sulfonamide
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N-methyl-N-phenyl-2-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)thiophene-3-sulfonamide
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N-methyl-N-phenyl-2-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)thiophene-3-sulfonamide
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N-methyl-N-phenyl-2-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)thiophene-3-sulfonamide
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N-methyl-N-phenyl-2-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)thiophene-3-sulfonamide
Reactant of Route 6
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N-methyl-N-phenyl-2-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)thiophene-3-sulfonamide

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